molecular formula C8H12FNSn B8525504 5-Fluoro-2-(trimethylstannyl)pyridine

5-Fluoro-2-(trimethylstannyl)pyridine

Cat. No.: B8525504
M. Wt: 259.90 g/mol
InChI Key: NWFIPEZCROFSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(trimethylstannyl)pyridine is a pyridine derivative featuring a fluorine substituent at the 5-position and a trimethylstannyl group at the 2-position. The trimethylstannyl group facilitates carbon-carbon bond formation in polymer synthesis and pharmaceutical chemistry, as demonstrated in the synthesis of poly(2-methyl-7-(7-methylbenzo[c][1,2,5]thiadiazol-4-yl)-5-(pentadecan-7-yl)dithieno[3,2-b:2′,3′-d]pyridine) (PNET-BT) . The fluorine substituent likely enhances electronic modulation of the pyridine ring, influencing reactivity and regioselectivity in subsequent transformations.

Properties

Molecular Formula

C8H12FNSn

Molecular Weight

259.90 g/mol

IUPAC Name

(5-fluoropyridin-2-yl)-trimethylstannane

InChI

InChI=1S/C5H3FN.3CH3.Sn/c6-5-2-1-3-7-4-5;;;;/h1-2,4H;3*1H3;

InChI Key

NWFIPEZCROFSMT-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-Fluoro-2-(trimethylstannyl)pyridine and its analogues:

Compound Name Molecular Formula Substituents Reactivity in Stille Coupling Solubility Applications
This compound (hypothetical) C₈H₁₁FNSn 5-Fluoro, 2-trimethylstannyl High reactivity Moderate in polar solvents (e.g., CH₂Cl₂) Polymer synthesis, pharmaceuticals
5-Nitro-2-(trimethylstannyl)pyridine C₈H₁₁N₂O₂Sn 5-Nitro, 2-trimethylstannyl Moderate reactivity Low (due to nitro group polarity) Nitro group transformations
5-Fluoro-2-(tributylstannyl)pyridine C₁₇H₃₀FNSn 5-Fluoro, 2-tributylstannyl Reduced reactivity (bulky groups) High in non-polar solvents Reactions requiring slow kinetics
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine C₁₁H₁₄F₃NSi 5-Trifluoromethyl, 3-trimethylsilyl ethynyl N/A (non-stannyl) High in organic solvents Ligand design, catalysis

Key Comparative Findings

Substituent Effects on Reactivity: The trimethylstannyl group in this compound enables high reactivity in Stille couplings due to the small size of methyl groups, allowing efficient transmetallation with palladium catalysts . In contrast, the tributylstannyl analogue () exhibits slower reaction kinetics due to steric hindrance from longer alkyl chains.

Electronic Modulation :

  • Fluorine’s moderate electron-withdrawing effect enhances the pyridine ring’s electrophilicity, directing cross-coupling reactions to specific positions. This contrasts with trifluoromethyl () and nitro () groups, which may over-stabilize intermediates or hinder reactivity.

Solubility and Stability: Trimethylstannyl compounds exhibit moderate solubility in chlorinated solvents (e.g., CH₂Cl₂), while tributylstannyl derivatives () are more soluble in non-polar solvents due to increased hydrophobicity. Stability concerns arise with trimethylstannyl groups, which are more prone to oxidation than bulkier tributylstannyl analogues .

Applications: Trimethylstannyl variants are preferred in polymer synthesis (e.g., PNET-BT in ) for rapid coupling efficiency. Tributylstannyl compounds () are advantageous in stepwise syntheses requiring controlled reaction rates. Non-stannyl derivatives, such as 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine (), find use in medicinal chemistry due to reduced metal toxicity.

Research Findings and Case Studies

Polymer Synthesis: In , bis(trimethylstannyl)dithienopyridine was copolymerized with 4,7-dibromobenzothiadiazole using Pd(dba)₃/p(o-tol)₃ catalysis. The trimethylstannyl group’s high reactivity allowed efficient polymerization at 100°C, yielding PNET-BT with tailored optoelectronic properties.

Pharmacological Analogues :

  • and highlight fluoropyridine derivatives (e.g., (S)-5-Fluoro-2-(1-phenylethyl)pyridine) synthesized via CuH/Pd-catalyzed hydroarylation. While lacking stannyl groups, these compounds demonstrate fluorine’s role in enhancing bioactivity and metabolic stability.

Tributylstannyl derivatives () may exhibit lower acute toxicity than trimethylstannyl variants, as longer alkyl chains reduce volatility and bioavailability.

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